![molecular formula C24H33N5O2 B2441372 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 946204-62-2](/img/structure/B2441372.png)

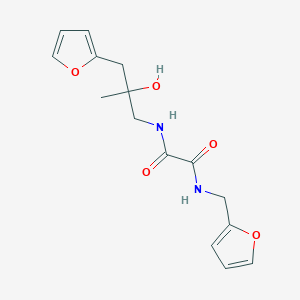

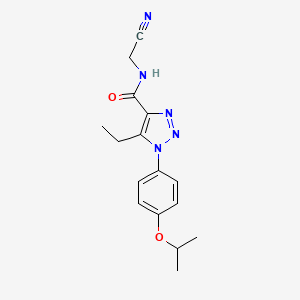

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide” is a chemical compound that has been mentioned in the context of being a potential inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is an important regulatory factor in the necroptosis signaling pathway . This compound is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Synthesis Analysis

The synthesis of this compound involves several steps, including hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution . The design, synthesis, and structure-activity relationships of this compound and its derivatives have been described in the context of RIPK1 inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyridazin ring, which is a heterocyclic ring system. This ring system is substituted with various groups, including a 3,4-dimethylphenyl group, an isopropyl group, and a diisopropylacetamide group .

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Inhibition

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide may be of interest in studies related to Cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for the metabolism of many drugs and their interaction with inhibitors is vital in predicting drug-drug interactions (DDIs). The selectivity of chemical inhibitors for specific CYP isoforms is essential for understanding the metabolic pathways of drugs and the potential for DDIs (Khojasteh et al., 2011).

Medicinal Chemistry and Heterocyclic Compounds

The chemical structure includes a pyrazole moiety, which is significant in medicinal chemistry due to its presence in various biologically active compounds. Pyrazoles and related structures such as pyrazolo[3,4-d]pyridazin have been extensively studied and are recognized for their diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and others. These heterocycles are also used as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Moreover, pyrazolo[3,4-d]pyrimidines have been noted for their therapeutic significance in various disease conditions, with numerous biological investigations highlighting their potential medicinal applications (Chauhan & Kumar, 2013).

Drug Development and Kinase Inhibition

Structures similar to the chemical , specifically pyrazolo[3,4-b]pyridine, have been utilized extensively in the design of kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancers, and the pyrazolo[3,4-b]pyridine scaffold's versatility in interacting with kinases has made it a subject of numerous patents and extensive research (Wenglowsky, 2013).

Eigenschaften

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-14(2)22-20-12-25-29(19-10-9-17(7)18(8)11-19)23(20)24(31)27(26-22)13-21(30)28(15(3)4)16(5)6/h9-12,14-16H,13H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUWAFVVYVDFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C(C)C)C(C)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)

![2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2441303.png)

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)

![3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2441312.png)